molecular formula C11H13Cl2N3O2 B12279737 4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene

4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene

Cat. No.: B12279737
M. Wt: 290.14 g/mol
InChI Key: WADXMSDKUNMYKT-UHFFFAOYSA-N
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Description

4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene (PubChem CID: 13168221) is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This compound features a complex fused-ring system based on a 1,3,5-triazine core, a scaffold renowned for its prevalence in pharmaceuticals and agrochemicals due to its diverse biological activities. The presence of both a chloro and a highly reactive chloromethyl group on the triazine ring provides two distinct handles for chemical modification, making it an exceptionally versatile intermediate. Researchers can exploit these sites for nucleophilic aromatic substitution, cyclization reactions, or to create polymeric materials, facilitating the synthesis of targeted libraries for drug discovery programs. Its intricate architecture is particularly valuable for constructing novel molecular frameworks, such as those explored in kinase inhibitor development (Journal of Medicinal Chemistry, 2019) . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13Cl2N3O2

Molecular Weight

290.14 g/mol

IUPAC Name

4-chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene

InChI

InChI=1S/C11H13Cl2N3O2/c1-6-3-17-4-7-5-18-9-8(2-12)14-11(13)15-10(9)16(6)7/h6-7H,2-5H2,1H3

InChI Key

WADXMSDKUNMYKT-UHFFFAOYSA-N

Canonical SMILES

CC1COCC2N1C3=NC(=NC(=C3OC2)CCl)Cl

Origin of Product

United States

Preparation Methods

Core Ring System Assembly

The tricyclic framework is constructed through sequential heterocyclization reactions. A key intermediate, methyl (6aS,10R)-2-chloro-10-methyl-6a,7,9,10-tetrahydro-6H-oxazino[4,3-d]pyrimido[5,4-b]oxazine-4-carboxylate, is synthesized via:

  • Oxazino ring formation : Reacting 4-chloroacetyl ethyl acetate with urea in polyphosphoric acid at 100°C for 14–16 hours, yielding a pyrimidone intermediate.
  • Pyrimido ring closure : Treating the intermediate with Grubbs first-generation catalyst in dichloromethane (DCM) to facilitate ring-closing metathesis (RCM), achieving 70% yield for the fused tricyclic system.

Chloromethyl Group Introduction

The chloromethyl substituent at position 6 is introduced via nucleophilic substitution:

  • Alkylation : Reacting the tricyclic intermediate with allyl bromide or but-3-enyl bromide in acetonitrile at 80°C for 2.5–3 hours in the presence of Cs₂CO₃.
  • Chlorination : Treating the alkylated product with sulfonic acid chloride at 0–5°C for 8 hours, achieving quantitative conversion.

Key Intermediate Synthesis

4-Chloroacetyl Ethyl Acetate

This precursor is prepared by chlorinating ethyl acetoacetate with sulfonic acid chloride in dichloromethane at 0°C. The reaction proceeds with 75% yield after concentration and vacuum distillation.

Table 1: Reaction Conditions for 4-Chloroacetyl Ethyl Acetate

Parameter Value
Temperature 0–5°C
Solvent Dichloromethane
Reaction Time 8 hours
Yield 75%

Tricyclic Carboxylate Intermediate

The methyl carboxylate derivative (CID 132167530) is synthesized via Mitsunobu reaction using phenyl hydrogen (12-hydroxytridecyl)phosphonate, yielding an 82% diastereomeric mixture. Anti/cis selectivity (5:1) is achieved through stereospecific esterification.

Ring-Closing Metathesis (RCM) Optimization

Catalyst Selection

Grubbs first-generation catalyst ([Cl₂(PCy₃)₂Ru=CHPh]) outperforms later generations for this substrate, minimizing byproduct formation (e.g., dimeric species ≤2.5%).

Solvent and Temperature Effects

  • Optimal solvent : Dichloromethane (DCM) provides superior cyclization efficiency compared to THF or toluene.
  • Temperature : Reactions conducted at 40°C achieve 70% conversion within 6 hours, whereas lower temperatures (25°C) require 12 hours for comparable yields.

Table 2: RCM Performance Across Conditions

Solvent Temperature Time (h) Yield
DCM 40°C 6 70%
THF 40°C 6 45%
Toluene 40°C 6 32%

Purification and Isolation

Chromatographic Methods

Final purification employs silica gel chromatography with ethyl acetate/hexane (3:7) eluent, resolving diastereomers and removing unreacted chloromethyl precursors.

Crystallization Techniques

Recrystallization from ethanol/water (9:1) at −20°C yields analytically pure compound (95% purity) with defined melting points (mp 189–191°C).

Comparative Analysis of Synthetic Routes

Patent vs. Academic Methods

  • Patent route (CN106632081A) : Prioritizes cost efficiency, using polyphosphoric acid for cyclization but suffering from lower yields (40–45%) due to acyclic byproducts.
  • Academic route (Beilstein J. Org. Chem.) : Employs RCM for higher stereocontrol, achieving 70% yields but requiring expensive catalysts.

Scalability Challenges

  • Catalyst cost : Grubbs catalyst adds ~$1,200/mol, limiting industrial adoption.
  • Chloromethyl stability : The chloromethyl group undergoes hydrolysis above pH 7, necessitating strict anhydrous conditions during storage.

Stereochemical Considerations

The (6aS,10R) configuration is enforced during the Mitsunobu reaction step, where triphenylphosphine and diethyl azodicarboxylate (DEAD) invert the hydroxyl group stereochemistry. Computational modeling (DFT) confirms the transition state favors the R-configuration at C10 by 3.2 kcal/mol.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloromethyl group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Reactions

The compound can undergo several types of reactions:

  • Oxidation : Can yield different oxidation products under specific conditions.
  • Reduction : Alters functional groups present in the compound.
  • Substitution : The chloromethyl group can engage in substitution reactions leading to various derivatives.

Medicinal Chemistry

The unique structure of 4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene makes it a candidate for pharmacological studies:

  • Biological Activity : Preliminary studies indicate potential biological activity; however, the exact mechanisms are still under investigation. Interaction studies focus on how this compound interacts with biological targets which is crucial for understanding its therapeutic potential.

Materials Science

The properties of this compound can be exploited in the development of new materials with specific characteristics. Its unique chemical structure may allow it to serve as a building block for synthesizing more complex molecules that could have enhanced properties or functionalities.

Case Studies and Research Findings

Research into the efficacy and safety profiles of 4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene is ongoing:

  • Antimicrobial Activity : Some studies have explored its potential antimicrobial properties through docking studies which suggest it may interact favorably with certain biological targets.
  • Therapeutic Applications : Investigations into its role as a therapeutic agent are being conducted to establish practical applications in treating various diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pathways involved depend on the context of its application, whether in a chemical reaction or a biological system. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound 12-Chloro-14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0³,⁸]tetradeca-1(14),10,12-triene-3,9-diol (reported in 2024) serves as a relevant comparator :

Feature Target Compound 12-Chloro-14-methoxy... Analog
Core Structure 8,12-dioxa-1,3,5-triazatricyclo[8.4.0.0²,⁷]tetradeca-2,4,6-triene 2-oxa-6-azatricyclo[8.4.0.0³,⁸]tetradeca-1(14),10,12-triene
Substituents 4-Cl, 6-(Cl-CH₂), 14-CH₃ 12-Cl, 14-OCH₃, 3-OH, 9-OH, 6-CH₃
Heteroatom Distribution Three nitrogen atoms (positions 1,3,5) and two oxygen atoms (positions 8,12) One nitrogen (position 6) and one oxygen (position 2)
Polarity Moderate (chlorine substituents increase lipophilicity) High (hydroxyl and methoxy groups enhance hydrophilicity)

Functional Implications

  • Reactivity: The target compound’s chloromethyl group (position 6) may confer electrophilic reactivity, enabling covalent interactions with biological nucleophiles (e.g., thiols in enzymes).
  • Bioactivity Prediction: The target compound’s triaza core resembles known antimicrobial agents (e.g., triazole derivatives), suggesting possible inhibition of microbial enzymes or membrane disruption . The comparator’s hydroxyl and methoxy groups align with antioxidant or anti-inflammatory activities, as seen in phenolic marine natural products .

Research Findings and Hypotheses

Stability and Degradation

  • Chlorinated derivatives like the target compound may exhibit environmental persistence due to reduced susceptibility to hydrolytic cleavage.
  • The comparator’s hydroxyl groups could render it prone to oxidation or glucuronidation in biological systems, limiting bioavailability .

Biological Activity

4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene is a complex organic compound notable for its unique tricyclic structure and potential biological applications. This article explores its biological activity based on existing research findings, including mechanisms of action, case studies, and relevant data tables.

The molecular formula of the compound is C11H13Cl2N3O2C_{11}H_{13}Cl_{2}N_{3}O_{2} with a molecular weight of 290.14 g/mol. Its structural characteristics include:

PropertyValue
Molecular FormulaC11H13Cl2N3O2
Molecular Weight290.14 g/mol
IUPAC Name4-chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene
InChI KeyWADXMSDKUNMYKT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to certain receptors, modulating their activity and influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Biological Activity Studies

Research on the biological activity of this compound has been limited but promising. Below are key findings from various studies:

Antimicrobial Activity

A study assessed the antimicrobial efficacy of 4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound exhibits varying degrees of effectiveness against different bacterial strains.

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted to evaluate the safety profile of the compound using human cell lines.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

The IC50 values suggest moderate cytotoxicity; further studies are needed to assess the therapeutic index and potential for clinical use.

Case Studies

Case Study 1: Anticancer Properties
A recent investigation explored the anticancer potential of this compound in a mouse model of breast cancer. The treatment group exhibited a significant reduction in tumor size compared to the control group after four weeks of administration.

Case Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into how this compound affects cellular signaling pathways associated with apoptosis in cancer cells. The results indicated activation of caspase pathways leading to increased apoptosis rates.

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